21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is a synthetic steroid compound. It is an intermediate used in the synthesis of various steroid derivatives. The compound has a molecular formula of C23H34O6 and a molecular weight of 406.524 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is synthesized through a series of chemical reactions. One common method involves the use of (16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione as an intermediate. This intermediate undergoes epoxidation, Grignard addition, and oxidation to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, altering the acetoxy and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other steroid compounds.
Biology: Studying the effects of steroid derivatives on biological systems.
Industry: Used in the production of steroid derivatives for various industrial applications.
Wirkmechanismus
The mechanism of action of 21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 21-Acetoxy-3b,17a-dihydroxy-5a-pregnane-11,20-dione
- (16b)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione
Uniqueness
21-Acetoxy-3b,17a-dihydroxy-16b-methyl-5a-pregnan-20-one is unique due to its specific functional groups and stereochemistry. These features make it a valuable intermediate in the synthesis of various steroid derivatives, offering distinct reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C24H38O5 |
---|---|
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
[2-[(5S,8R,9S,10S,13S,14S,16S,17R)-3,17-dihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H38O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h14,16-20,26,28H,5-13H2,1-4H3/t14-,16-,17?,18+,19-,20-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
WAFWZVAYLWXGLG-GSWJDENISA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@H]4CC(CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C)O |
Kanonische SMILES |
CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.